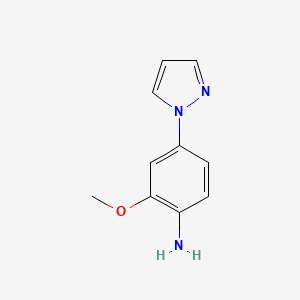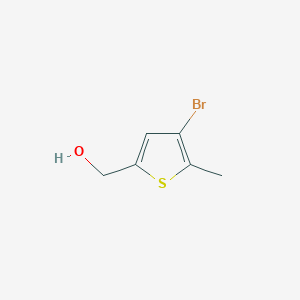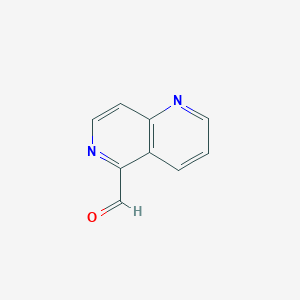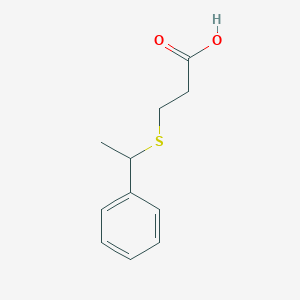![molecular formula C6H11NO B1398216 2-Aza-bicyclo[2.2.1]heptan-5-ol CAS No. 1365570-43-9](/img/structure/B1398216.png)
2-Aza-bicyclo[2.2.1]heptan-5-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Aza-bicyclo[2.2.1]heptan-5-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a seven-membered ring and a nitrogen atom. The IUPAC Standard InChI isInChI=1S/C6H11NO.ClH/c8-6-2-5-1-4 (6)3-7-5;/h4-8H,1-3H2;1H .
Aplicaciones Científicas De Investigación
Stereoselective Preparation of Functionalized Scaffolds
The bicyclic system of 2-Aza-bicyclo[2.2.1]heptan-5-ol contributes significantly to stereoselective syntheses. One study demonstrates its role in the preparation of functionally diverse scaffolds like cyclopentene, dihydrofuran, pyrroline, and pyrrolidine, exploiting the ring strain in bicyclic systems for retro-condensation reactions. This process is pivotal in developing complex molecular structures in organic synthesis (Moreno-Clavijo et al., 2011).
Synthesis of Carbocyclic Nucleosides
This compound serves as a foundation for synthesizing novel carbocyclic nucleosides. This process involves complex reactions, such as the addition of chromyl azide, to create diverse amines, which are then used to form compounds like thymine derivatives. These synthetic routes are crucial for advancing nucleoside chemistry (Hřebabecký et al., 2005).
Microwave-Assisted Synthesis
The compound plays a role in microwave-assisted synthesis processes. For example, it has been utilized in the synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrating unexpected stereoselective substitution reactions. Such techniques are valuable for efficient and rapid synthesis in medicinal chemistry (Onogi et al., 2012).
Exploration of Hydrogen-Bonding Properties
Research on this compound has also delved into its hydrogen-bonding properties. Studies have focused on understanding the absolute configuration and resolution of its derivatives, providing insights into molecular interactions that are fundamental in drug design and crystallography (Plettner et al., 2005).
Catalytic Applications in Alcohol Oxidation
In recent studies, derivatives of this compound have been identified as effective catalysts for alcohol oxidation, utilizing molecular oxygen in ambient air. This discovery expands the utility of these compounds in green chemistry and catalysis (Toda et al., 2023).
Generation of Chiral Building Blocks
The compound is instrumental in generating chiral building blocks, as demonstrated by the preparation of 6-substituted 7-bromo-aza-bicyclo[2.2.1]heptane. These building blocks are utilized in novel ligands, contributing significantly to asymmetric synthesis and chiral chemistry (Gayet & Andersson, 2005).
Safety and Hazards
Direcciones Futuras
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, such as 2-Aza-bicyclo[2.2.1]heptan-5-ol, is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .
Mecanismo De Acción
Mode of Action
The exact mode of action of 2-Aza-bicyclo[22It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The specific biochemical pathways affected by 2-Aza-bicyclo[22The products of its synthesis could be further functionalized to build up a library of bridged aza-bicyclic structures .
Pharmacokinetics
The pharmacokinetic properties of 2-Aza-bicyclo[22Its predicted density is 1.151±0.06 g/cm3, and its predicted boiling point is 210.8±15.0 °C .
Análisis Bioquímico
Biochemical Properties
2-Aza-bicyclo[2.2.1]heptan-5-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in aminoacyloxylation reactions, such as palladium-catalyzed enzymes . These interactions are crucial for the synthesis of oxygenated derivatives of this compound, which are important in medicinal chemistry .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of protein phosphatases, such as calcineurin (protein phosphatase PP2B), which play a role in cell signaling . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit certain enzymes involved in aminoacyloxylation reactions . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic stability . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold effects and safe dosage levels for its application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, it participates in aminoacyloxylation reactions catalyzed by palladium-catalyzed enzymes . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can influence its localization and accumulation, affecting its biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact its activity and function, making it an important factor to consider in biochemical research.
Propiedades
IUPAC Name |
2-azabicyclo[2.2.1]heptan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-2-5-1-4(6)3-7-5/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDSUPZEXMHXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306531 | |
| Record name | 2-Azabicyclo[2.2.1]heptan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365570-43-9 | |
| Record name | 2-Azabicyclo[2.2.1]heptan-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365570-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[2.2.1]heptan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1398135.png)
![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)
![Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate](/img/structure/B1398137.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester](/img/structure/B1398141.png)


![Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate](/img/structure/B1398148.png)

![[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B1398154.png)


